Diarylide Yellow

Description

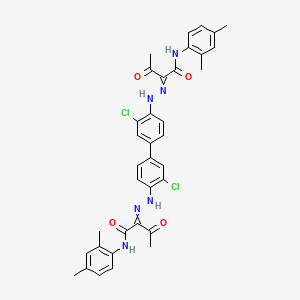

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-chloro-4-[3-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34Cl2N6O4/c1-19-7-11-29(21(3)15-19)39-35(47)33(23(5)45)43-41-31-13-9-25(17-27(31)37)26-10-14-32(28(38)18-26)42-44-34(24(6)46)36(48)40-30-12-8-20(2)16-22(30)4/h7-18,33-34H,1-6H3,(H,39,47)(H,40,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFBRPFISOTXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34Cl2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5102-83-0 | |

| Record name | Pigment Yellow 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5102-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 21100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005102830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 13 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8RYS681QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Structural Elucidation of Diarylide Yellows

Traditional Synthesis Methodologies and Chemical Pathways for Diarylide Yellows

The traditional synthesis of diarylide yellows relies on established chemical reactions that have been refined over time to produce pigments with desired properties.

Disazoacetoacetanilide Synthesis Routes and Mechanisms

The core synthesis of diarylide yellows involves the reaction of a doubly diazotized aromatic diamine with two equivalents of an acetoacetarylide. wikipedia.org The most common aromatic diamine precursor is 3,3'-dichlorobenzidine (B165656). naturalpigments.eunaturalpigments.com Diazotization of 3,3'-dichlorobenzidine involves treating it with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This process converts the amino groups (-NH₂) on the benzidine (B372746) derivative into highly reactive diazonium salts (-N₂⁺).

The subsequent step is the azo coupling reaction. The tetraazotized benzidine derivative reacts with two molecules of an acetoacetarylide. Acetoacetanilides are commonly used coupling components, formed from the reaction of aniline (B41778) or substituted anilines with diketene (B1670635) or ethyl acetoacetate. wikipedia.orgwikipedia.org The coupling typically occurs at the active methylene (B1212753) group of the acetoacetarylide. The mechanism involves an electrophilic attack by the diazonium ion on the activated carbon atom of the acetoacetarylide, followed by proton loss to form the azo linkage. Since the benzidine derivative is tetraazotized (has two diazonium groups), it can couple with two molecules of the acetoacetarylide, resulting in the diarylide structure with two azo groups and two acetoacetanilide (B1666496) residues linked by the benzidine core.

While often depicted with azo (-N=N-) linkages, crystallographic studies of closely related compounds indicate that these pigments predominantly exist in the keto-hydrazone tautomeric form. wikipedia.orgwikipedia.org This tautomerization involves the migration of a proton from the active methylene carbon to the nitrogen atom adjacent to the carbonyl group, resulting in a more stable structure with extended pi conjugation.

Investigation of Precursor Chemistry and Derivatives in Diarylide Yellow Synthesis

The properties of the final this compound pigment are significantly influenced by the choice of the aromatic diamine and the acetoacetarylide coupling component. The most common diamine is 3,3'-dichlorobenzidine. naturalpigments.eunaturalpigments.com

Variations in the acetoacetarylide component lead to different this compound pigments with distinct shades and properties. These acetoacetarylides are typically synthesized by the reaction of substituted anilines with acetoacetic acid derivatives. wikipedia.orgwikipedia.org For example, using acetoacetanilide itself (derived from aniline) and tetrazotized 3,3'-dichlorobenzidine yields Pigment Yellow 12. wikipedia.orgnih.govnih.gov Substituting the aniline with other aromatic amines, such as o-toluidine (B26562) (to form acetoacet-o-toluidide) or 2,4-dimethylaniline (B123086) (to form acetoacet-2,4-xylidide), results in other common diarylide yellows like Pigment Yellow 14 and Pigment Yellow 13, respectively. wikipedia.orgwikipedia.orgnih.gov Further substitutions on the aniline ring, such as with chlorine and methoxy (B1213986) groups, as seen in the precursor for Pigment Yellow 83 (acetoacet-4-methoxy-5-chloro-o-anisidide), lead to pigments with enhanced properties like better solvent and migration resistance. naturalpigments.euwikidata.orgnih.govnih.gov

The systematic variation of substituents on both the benzidine core and the acetoacetarylide allows for the synthesis of a wide range of this compound derivatives with tailored color characteristics, lightfastness, transparency, and rheological properties. wikipedia.orggoogle.com

Development of Alternative and Sustainable Synthesis Routes for Diarylide Yellows

Traditional synthesis routes for diarylide yellows, particularly those based on 3,3'-dichlorobenzidine, have faced scrutiny due to the mutagenic nature of the precursor. This has driven research into alternative and more sustainable synthetic methodologies.

Novel Synthetic Pathways Aimed at Reduced Environmental Impact

Efforts to reduce the environmental impact of this compound synthesis extend beyond just precursor replacement. Research is also focused on developing novel synthetic pathways that minimize waste generation, reduce energy consumption, and utilize greener solvents. This could involve exploring alternative reaction conditions, catalytic methods, or continuous flow processes. While specific detailed mechanisms for entirely novel, environmentally benign routes are often proprietary or still in development, the general aim is to move away from traditional batch processes that may involve significant amounts of solvent and byproduct formation. The investigation of bis-chromophoric pigments prepared using nonmutagenic benzidine analogs with high dihedral angles across the biphenyl (B1667301) linkage represents one avenue of research into new structures and potentially new synthetic approaches. researchgate.net

Functionalization of this compound for Advanced Applications

Functionalization of this compound pigments involves chemically modifying the pigment molecule to impart new or enhanced properties for specific advanced applications. This can include improving dispersibility in various media, enhancing compatibility with polymers, increasing heat stability, or introducing reactive groups for covalent bonding into a matrix.

One approach to functionalization involves modifying the acetoacetarylide coupling component before the azo coupling reaction. For example, reacting an acetoacetanilide with a primary amine containing alkylene oxide groups can generate azomethine diarylide pigment derivatives. google.com These modified pigments can exhibit improved properties for use in both solvent- and water-based inks and coatings. google.com The modifying amine can contain various moieties, such as carboxylic acid, hydroxyl, ester, or branched secondary or tertiary amine groups, as long as it includes one primary amine for the reaction. google.com This type of functionalization can influence the pigment's surface chemistry, leading to better dispersion stability and performance in demanding applications.

Advanced Crystal Structure Analysis of this compound Derivatives

Advanced analysis of the crystal structures of this compound pigments provides crucial insights into their solid-state behavior and performance characteristics. Techniques such as single-crystal X-ray diffraction and Rietveld refinement of X-ray powder diffraction data have been instrumental in determining the precise molecular arrangement within the crystal lattice researchgate.netresearchgate.netacs.org.

Polymorphism and Tautomerism Investigations in this compound Crystals

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant phenomenon in organic pigments, influencing their physical properties, including color and stability google.comdokumen.pub. While some pigment classes exhibit several distinct polymorphic forms, the occurrence of well-identified and distinct polymorphs in diarylide yellows, such as Pigment Yellow 12, has also been reported google.com. These different polymorphic forms can be distinguished by their X-ray diffraction patterns, showing variations in Bragg angles and d-spacings google.com.

Investigations into tautomerism in this compound crystals have confirmed the prevalence of the bis-ketohydrazone form in the solid state researchgate.netwikipedia.orgresearchgate.netresearchgate.netwikipedia.org. This is in contrast to the theoretical possibility of an azo tautomer. Spectroscopic methods, such as solid-state NMR and IR spectroscopy, combined with X-ray diffraction and theoretical calculations, have been used to unequivocally determine the favored tautomeric form within the crystal lattice sdc.org.ukresearchgate.net. For instance, solid-state NMR experiments have provided direct evidence for the NH-tautomer in certain pigments researchgate.net.

Analysis of Intermolecular and Intramolecular Hydrogen Bonding in Crystal Lattices

In contrast to the significant intramolecular hydrogen bonding, studies on certain this compound pigments like C.I. Pigment Yellow 12, 13, 14, and 63 have indicated an absence of intermolecular hydrogen bonding between molecules in the crystal lattice researchgate.netresearchgate.netresearchgate.net. In these cases, the crystal packing is primarily driven by van der Waals forces researchgate.net. However, other organic pigments can exhibit extensive intermolecular hydrogen bond networks, contributing to properties like migration and solvent fastness sdc.org.uk. The specific pattern and presence of intermolecular interactions, including hydrogen bonds and π-π stacking of aromatic rings, are crucial for the formation of stable crystal packages with high lattice energies canada.ca.

Correlation between Crystal Packing and Pigment Performance

The arrangement of molecules within the crystal lattice, known as crystal packing, has a profound impact on the technical performance of this compound pigments, including their coloristic properties, thermal stability, lightfastness, and solvent resistance researchgate.netresearchgate.netacs.orgcanada.ca. Different crystal structures and packing arrangements can lead to variations in these properties, even for pigments with the same chemical formula (polymorphs) google.com.

For example, studies comparing the crystal structures of different this compound pigments have shown that variations in molecular planarity and packing arrangements correlate with differences in color strength and other performance characteristics researchgate.netresearchgate.netresearchgate.netacs.org. Densely layered crystal structures and effective molecular stacking, often facilitated by the planar or near-planar nature of the molecules and strong intermolecular interactions, contribute to high crystal lattice energies and low solubility, which are essential for pigment durability canada.ca. The specific packing motif, such as herringbone or layered structures, influences the intermolecular interactions and, consequently, the pigment's properties acs.org. The ability to form solid solutions, where molecules of different but structurally similar diarylide yellows co-crystallize, can also influence crystal morphology, shade, and durability google.com.

The relationship between crystal structure and pigment performance highlights the importance of crystal engineering in the design and optimization of this compound pigments for specific applications researchgate.netrsc.org. Understanding the molecular geometry, tautomeric form, and the nature of intermolecular interactions within the crystal lattice is key to predicting and controlling pigment behavior researchgate.net.

Table 1: Selected this compound Pigments and their PubChem CIDs

| Compound Name | C.I. Number | CAS Number | PubChem CID |

| Pigment Yellow 12 | C.I. 21090 | 6358-85-6 | 186342 |

| Pigment Yellow 13 | C.I. 21100 | 3520-72-7 | 93006 |

| Pigment Yellow 14 | C.I. 21095 | 5468-75-7 | 93006 |

| Pigment Yellow 83 | C.I. 21108 | 5567-15-7 | 21733 |

| Pigment Yellow 155 | C.I. 200310 | 31837-42-0 | 24868433 |

Advanced Characterization Techniques and Methodologies for Diarylide Yellow Pigments

Advanced Spectroscopic Characterization of Diarylide Yellows

Spectroscopic methods are indispensable tools for probing the chemical structure and electronic behavior of diarylide yellow pigments.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Structure and Crystalline Forms

FTIR and Raman spectroscopies are powerful vibrational techniques used to identify functional groups and provide information about the molecular structure and crystalline state of this compound pigments. These techniques are particularly useful for the non-destructive identification of synthetic organic pigments in complex matrices, such as paint layers. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by the pigment, revealing characteristic vibrational modes of chemical bonds within the molecule. This provides a "fingerprint" that can be used for identification and to study the presence of specific functional groups like azo (-N=N-) linkages and amide groups, which are fundamental to the structure of diarylide yellows.

Raman spectroscopy, a complementary technique, measures the inelastic scattering of light. It is sensitive to different molecular vibrations compared to FTIR, often providing information about the skeletal structure and crystalline lattice vibrations. Raman spectroscopy has been successfully applied to differentiate various yellow synthetic organic pigments, including diarylide types, by comparing their spectra to reference databases. researchgate.netirug.org Differences in crystal packing or polymorphism can lead to subtle shifts or changes in the Raman bands, allowing for the differentiation of various crystalline forms of the same pigment. lbt-scientific.com For instance, studies have presented Raman spectra for various diarylide yellows, such as Pigment Yellow 83 (PY 83). chsopensource.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Elucidation

NMR spectroscopy provides detailed information about the local chemical environment of atomic nuclei, making it a powerful technique for the complete elucidation of the molecular structure of this compound pigments. guidechem.com By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (typically 1H and 13C NMR), researchers can confirm the connectivity of atoms and the presence of different functional groups within the diarylide molecule. guidechem.com

NMR spectroscopy has been used to verify the tautomeric form of this compound pigments. Studies have shown that this compound pigments predominantly exist in the hydrazone tautomeric form, stabilized by intramolecular hydrogen bonding with the acetoacetanilide (B1666496) coupling components. publications.gc.ca This structural information is crucial for understanding the pigment's properties and reactivity.

Mass Spectrometry (MS) Techniques, including Laser Desorption Ionization Mass Spectrometry (LDI-MS), for Molecular and Fragment Analysis

Mass spectrometry techniques, such as Laser Desorption Ionization Mass Spectrometry (LDI-MS), are employed to determine the molecular weight of this compound pigments and analyze their fragmentation patterns. This provides valuable information for confirming the molecular formula and identifying structural subunits. researchgate.netresearchgate.net

LDI-MS is particularly useful for analyzing organic pigments as it can desorb and ionize intact molecules or characteristic fragments directly from a solid sample using a laser. researchgate.netresearchgate.netnih.gov This technique has been applied to characterize this compound pigments, with spectra showing peaks corresponding to the molecular ion and various fragment ions resulting from the breakdown of the molecule under laser irradiation. researchgate.netamolf.nl Analysis of these fragmentation patterns can help in the identification of unknown pigments and the confirmation of known structures. researchgate.netamolf.nl

UV-Visible Spectroscopy for Electronic Properties and Absorption Characteristics

UV-Visible (UV-Vis) spectroscopy is used to study the electronic properties of this compound pigments and their absorption characteristics in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netCurrent time information in Pune, IN.dokumen.pubijcrt.org The vibrant yellow color of these pigments is a direct result of their selective absorption of light in the blue-violet region of the visible spectrum, transmitting or reflecting the yellow wavelengths. msu.edudocbrown.info

UV-Vis spectra provide information about the maximum absorbance wavelength (λmax) and the intensity of absorption, which are related to the electronic transitions within the pigment molecule, particularly the π-π* transitions involving the conjugated system of double bonds and aromatic rings, including the azo linkages. ijcrt.orgdocbrown.infoatamanchemicals.comlkouniv.ac.in The extent of conjugation within the molecule directly influences the λmax; increased conjugation generally shifts the absorption towards longer wavelengths. msu.edulkouniv.ac.in UV-Vis spectroscopy is a relatively simple, rapid, and affordable characterization method that can be used for both qualitative and quantitative analysis of pigments. ijcrt.org

Advanced Microscopic Analysis of this compound Particles and Aggregates

Microscopic techniques are essential for visualizing the physical form of this compound pigments, including their particle size, shape, surface morphology, and the extent of aggregation.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Features

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and particle features of this compound pigments at high resolution. guidechem.compublications.gc.cananoscience.comnih.gov SEM provides detailed images of individual pigment particles and their arrangement, allowing for the assessment of particle size distribution, shape (e.g., crystalline, irregular), and surface texture. nanoscience.comupstate.edu

SEM is particularly valuable for observing the degree of aggregation or agglomeration of pigment particles, which significantly impacts their performance characteristics such as dispersibility, tinting strength, and gloss in various applications. nanoscience.com Sample preparation for SEM typically involves dispersing the powder onto a suitable sample support and potentially applying a conductive coating. nanoscience.com Care is taken to minimize agglomeration during sample preparation to ensure accurate observation of individual particles and aggregates. nanoscience.com SEM can also be combined with Energy Dispersive X-ray Spectroscopy (EDS) to obtain elemental information about the pigment particles. nanoscience.com

Interactive Data Table Example (based on hypothetical or generalized data derived from search results):

While specific quantitative data tables for this compound characterization were not consistently present across the search results in a format suitable for direct extraction into a table, the following demonstrates the structure of an interactive table that could be generated if such data were available in the text. This example uses hypothetical data points representative of the types of information obtained from the discussed techniques.

| Technique | Analyte Property Probed | Example Observation (Hypothetical) |

| FTIR Spectroscopy | Functional Groups | Characteristic C=O stretch at ~1650 cm⁻¹ |

| Raman Spectroscopy | Crystalline Form | Peak shifts observed between different polymorphs |

| ¹H NMR Spectroscopy | Molecular Structure | Signals confirming hydrazone tautomer |

| LDI-MS | Molecular Weight | Molecular ion peak at m/z [M+H]⁺ |

| UV-Vis Spectroscopy | Absorption Maximum | λmax at ~450 nm in a specific solvent |

| SEM | Particle Morphology | Irregular particle shape, presence of aggregates |

Detailed Research Findings Example (Synthesized from search results):

Research utilizing advanced characterization techniques has provided significant insights into this compound pigments. For instance, studies employing X-ray diffraction (XRD) alongside spectroscopic methods have confirmed that this compound pigments like Pigment Yellow 12, 13, 14, 63, and 83 primarily exist in the bisketohydrazone tautomeric form in the crystalline state. publications.gc.caresearchgate.net The crystal structure, as determined by techniques like single crystal X-ray diffraction, reveals details about molecular packing and the presence or absence of intermolecular hydrogen bonding, which can influence pigment properties such as stability and solubility. researchgate.net LDI-MS has been effectively used to characterize the molecular and fragmentation patterns of diarylide yellows such as Pigment Yellow 124, aiding in their identification and structural confirmation. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Characterization

Transmission Electron Microscopy (TEM) is a powerful tool for examining the internal structure and nanoscale features of this compound pigments. Studies on Pigment Yellow 83 formulations have utilized TEM to reveal the morphology of pigment particles, identifying them as rod-shaped structures. Some of these particles exhibit cross-sectional diameters within the nanometer range and are observed to occur in agglomerated forms. uni.lu TEM has also been instrumental in confirming the successful fabrication of core-shell structures in modified this compound pigments, such as Pigment Yellow 181 coated with SiO2. This technique allows for the visualization of the shell layer and provides evidence of the composite particle's structure.

Atomic Force Microscopy (AFM) for Particle Morphology and Surface Interactions

Atomic Force Microscopy (AFM) is employed to investigate the surface morphology and interactions of this compound pigment particles. AFM has been used in research exploring the removal of this compound pigments from flexographic inks using cellulose (B213188) nanofibers and chitosan, suggesting its utility in studying the surface-level interactions between the pigment particles and adsorbent materials. The technique can provide detailed topographical information about individual pigment particles and their arrangement, which is relevant to understanding dispersion, aggregation, and interfacial behavior.

Electron and X-ray Microscopy for High-Resolution Structural Understanding

Electron microscopy, including Scanning Electron Microscopy (SEM) and TEM, offers high-resolution imaging capabilities essential for understanding the structural attributes of this compound pigments. SEM has been used to examine the surface morphology of composite this compound particles, indicating that modified particles can exhibit a smooth surface. TEM, as discussed earlier, provides details on internal structure and nanoscale dimensions. While X-ray microscopy is a valuable technique for structural analysis in materials science, the provided information primarily highlights the application of electron microscopy (TEM, SEM) and X-ray Diffraction (XRD) for the characterization of this compound pigments.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Polymorphism Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in this compound pigments and analyzing their polymorphism. Diarylide yellows can exist in different crystalline forms (polymorphs), which significantly influence their physical and application properties. XRD is used to characterize these different forms based on their unique diffraction patterns and Bragg angles.

For instance, Pigment Yellow 12 is known to exhibit polymorphism, and distinct polymorphs have been identified and characterized by their powder X-ray diffraction patterns. The "normal" Pigment Yellow 12 polymorph shows main peaks at specific Bragg angles (e.g., 10.33 and 25.39 degrees), while other polymorphs display different characteristic peaks.

XRD is also used to assess the crystallinity and phase purity of this compound pigments, particularly after synthesis or heat treatment, as traditional aqueous synthesis can initially yield relatively amorphous forms that become crystalline upon heating. The crystal structures of several this compound pigments, including Pigment Yellow 12, 13, 14, and 83, have been investigated using X-ray powder data and single-crystal analysis, providing insights into their molecular packing arrangements.

Table 1: Characteristic XRD Bragg Angles for Pigment Yellow 12 Polymorphs

| Polymorph | Prominent Bragg Angles (approximate 2θ, Cu Kα) | Corresponding d-spacings (x 10⁻¹⁰ m) | Source |

| "Normal" PY12 | 10.33, 25.39 | 8.55, 3.50 | |

| Toyo Polymorph | 11.5, 25.7 | 7.69, 3.47 | |

| Novel Polymorph | 7.47, 11.45, 26.76 | 11.82, 7.71, 3.32 |

XRD analysis can also reveal the formation of solid solutions in this compound pigments formed from mixtures of coupling agents, where the crystal morphology and XRD pattern remain similar to one of the parent pigments over a range of compositions.

Advanced Chromatographic and Separation Techniques for Diarylide Yellows and Related Compounds

Chromatographic techniques are essential for assessing the purity of this compound pigments and identifying related compounds, including impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is widely used for analyzing the purity of this compound pigments. It can effectively separate the main pigment compound from impurities and by-products. uni.lu HPLC is particularly valuable for detecting and quantifying trace levels of primary aromatic amines, which are potential impurities in diarylide pigments derived from benzidine-based precursors. An ETAD (Ecological and Toxicological Association of the Dyestuffs Manufacturing Industry) agreed HPLC method is employed for this purpose.

HPLC is also applied to study the degradation of this compound pigments and identify degradation products. While this compound pigments are generally known for good chemical stability, they can undergo degradation under certain conditions, such as exposure to high temperatures or environmental factors. HPLC, often coupled with detectors like DAD (Diode Array Detector) or mass spectrometry (MS), allows for the separation and identification of these degradation products.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Decomposition Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to study the thermal decomposition behavior of organic pigments, including diarylide yellows. This technique involves rapidly heating the pigment sample in an inert atmosphere, which breaks down the complex molecules into smaller, volatile fragments that are then separated by gas chromatography and detected by mass spectrometry.

Py-GC/MS can provide characteristic pyrolysis profiles that aid in the identification of pigment classes. For azo pigments like diarylide yellows, the azo groups are relatively labile under pyrolytic conditions and can degrade through the elimination of nitrogen or reduction to amines. The amide groups in the diarylide structure are also prone to thermal degradation. By analyzing the resulting fragments, Py-GC/MS helps in understanding the thermal stability of the pigment and identifying potential thermal decomposition products. This is particularly relevant for applications where pigments are subjected to elevated temperatures, such as in plastics processing.

Emerging Separation Techniques for Complex Mixtures and Trace Analysis of this compound Pigments

The analysis of this compound pigments, particularly in complex matrices or at trace levels, necessitates the application of advanced separation techniques. These pigments, being synthetic organic compounds with low solubility and often present in complex formulations or environmental samples, pose analytical challenges. Emerging separation methodologies, often coupled with sensitive detection techniques, are crucial for their accurate identification, quantification, and the determination of related impurities or degradation products.

Traditional chromatographic methods like paper, column, and thin-layer chromatography have been historically used for dye analysis niir.org. However, for the detailed characterization and trace analysis required in modern applications and research, more sophisticated techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of organic compounds, including this compound pigments and their related substances. HPLC methods have been developed and applied, for instance, in the analysis of primary aromatic amines (PAAs) present as impurities in this compound pigments like Pigment Yellow 13 (PY13) and Pigment Yellow 83 (PY83). An ETAD (Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers) agreed HPLC method using methanol/hydrochloric acid extracts has been utilized to identify and quantify PAAs such as 4-chloro-2,5-dimethoxy-aniline and 2,4-dimethyl-aniline in these pigments. google.comgoogle.com

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is another powerful technique, particularly useful for the analysis of volatile or semi-volatile compounds. While this compound pigments themselves are not typically volatile enough for direct GC analysis due to their high molecular weight and structure, GC/MS is invaluable for analyzing their potential degradation products or impurities. Notably, 3,3'-dichlorobenzidine (B165656) (DCB), a precursor used in the synthesis of many diarylide yellows, is a compound that can be analyzed by GC/MS. This technique, often with sensitive detection modes like negative chemical ionization (NCI), has been applied to determine trace levels of DCB in biological samples and pigment extracts, providing insights into potential release or presence of this compound. uzh.chnih.govplos.orgoup.comcdc.gov Pyrolysis-GC/MS (Py-GC/MS) is a particularly relevant technique for analyzing synthetic organic pigments like diarylide yellows in complex matrices such as paint samples. This method involves the thermal decomposition of the pigment, generating characteristic volatile fragments that are then separated and identified by GC/MS. This approach has been successful in discriminating between different classes of synthetic pigments and identifying individual pigments based on their unique pyrolysis products, serving as markers for identification in complex paint formulations. researchgate.netscispace.comresearchgate.netmorana-rtd.comscribd.com

The analysis of this compound pigments in complex mixtures, such as environmental samples or formulated products, often involves sample preparation techniques to isolate or concentrate the pigments and related analytes before chromatographic analysis. The low solubility of this compound pigments in water and common organic solvents publications.gc.cacanada.ca presents challenges and influences the choice of extraction and separation methods. Studies investigating pigment removal from matrices like polymer films have explored solvent-based techniques, highlighting that the dissolution behavior of diarylide yellows and their potential decomposition products can differ significantly, impacting separation strategies. nih.gov

Emerging separation techniques for complex mixtures and trace analysis offer further potential for the comprehensive characterization of this compound pigments. Liquid Chromatography-Mass Spectrometry (LC-MS), combining the separation power of LC with the identification capabilities of MS, is a key technique for analyzing complex organic molecules, including pigments and their transformation products. nih.gov While not exclusively applied to diarylide yellows in the provided context, LC-MS is a versatile tool for trace analysis in various complex matrices. Capillary Electrophoresis (CE) is another advanced separation technique that separates components based on their charge-to-size ratio in an electric field. fastercapital.comlibretexts.org Although direct applications for separating intact this compound pigment particles might be limited by their low solubility and particulate nature, CE is a valuable technique for separating charged organic molecules and could potentially be applied to analyze charged impurities or degradation products derived from diarylide yellows in complex aqueous samples. researchgate.netnih.govthermofisher.com

The analysis of trace impurities, such as residual starting materials or by-products like DCB, within this compound pigments or their presence in environmental samples, represents a critical area of trace analysis in complex mixtures. The development and optimization of sensitive separation methods, often coupled with highly selective detectors, are essential for accurately determining the levels of these trace components. nih.gov

Research findings highlight the complexity of analyzing this compound pigments in various matrices. For example, studies on the potential release of DCB from diarylide pigments in biological systems have relied on highly sensitive GC/MS methods for detection at trace levels, demonstrating the importance of robust analytical techniques for such investigations. nih.govoup.com The presence of trace contaminants like polychlorinated biphenyls (PCBs), particularly PCB-11, which can be incidentally produced during the manufacturing of this compound pigments derived from 3,3'-dichlorobenzidine, also necessitates sensitive trace analysis techniques, often involving GC/MS. plos.orgresearchgate.netepa.govepa.gov

Theoretical and Computational Investigations of Diarylide Yellows

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical methods are essential for probing the electronic structure and properties of diarylide yellow molecules, which directly influence their color, stability, and reactivity. These methods solve the electronic Schrödinger equation for a molecular system, providing detailed information about electron distribution, energy levels, and molecular geometry.

Density Functional Theory (DFT) Applications for Prediction of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure based on the electron density. DFT has been applied to study the structural parameters and charge density distribution of organic molecules, including those relevant to pigments. guidechem.comguidechem.com Optimized molecular structures obtained using DFT calculations at levels such as B3LYP/6-31++(d,p) have been used as a basis for further computational studies, such as molecular dynamics simulations. guidechem.com DFT calculations can also be used to predict the solubility of organic pigments in different solvents by determining charge density distribution and physical properties like melting point and enthalpy of fusion. guidechem.com Furthermore, dispersion-corrected DFT (DFT-d) methods are employed in predicting possible crystal structures of organic pigments by performing lattice-energy minimizations. nih.gov Time-dependent density functional theory (TDDFT) computations have been utilized to investigate structural parameters and understand the photophysical properties of synthesized pigment analogs. wikipedia.org

Semi-Empirical Molecular Orbital Methods for Predictive Modeling of Photostability and Electronic Characteristics

Semi-empirical molecular orbital methods offer a computationally less expensive alternative to ab initio methods while still providing valuable insights into molecular properties. These methods were assessed for predicting the equilibrium molecular geometry, photostability, and electronic properties of new diarylide and pyrazolone (B3327878) pigments, including those based on nonmutagenic analogs of benzidine (B372746). ontosight.aiwikidata.org Several semi-empirical methods have been evaluated for geometry prediction, such as MNDO, MINDO/3, AM1, and PM3. ontosight.aiwikidata.org For predicting the wavelength of maximum absorption, methods like PPP, CNDO/1, CNDO/2, INDO/1, and INDO/2 Hamiltonians have been assessed. ontosight.aiwikidata.org Comparisons between predicted equilibrium geometries and single crystal X-ray crystallographic data have shown that PM3 can provide more accurate predictions for crystal structures of pigment intermediates with primary amino substituents, while an AM1 protocol was more accurate for pigments with intramolecular hydrogen bonding. ontosight.ai Semi-empirical methods, which account for all valence electrons, offer advantages in applicability to a wider range of compounds and the calculation of various physical properties, including thermodynamic properties. wikipedia.org

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, providing insights into dynamic processes and interactions. MD simulations can reveal characteristics emerging from molecular-level interactions within polymer systems, such as fractional free volume, relaxation phenomena, and glass transition temperature. guidechem.com

Modeling Pigment-Polymer Interactions at the Molecular Level

MD simulations can be used to investigate the interactions between polymers and additives, including pigments, at a molecular level. guidechem.com For instance, MD simulations employing force fields like OPLS-AA have been used to represent the bonded and nonbonded interaction parameters for polymers like polyvinyl chloride (PVC) and various additives. guidechem.com These simulations allow for the quantification of polymer-additive interactions, which is crucial for understanding the behavior and influence of pigments within polymer matrices. guidechem.com Parameters for MD simulations, such as atomic charges for additive molecules, can be acquired using methods based on optimized molecular structures obtained from DFT calculations. guidechem.com

Investigation of Supramolecular Assembly and Intermolecular Interactions of this compound Molecules

The performance and properties of organic pigments, including diarylide yellows, are significantly influenced by their solid-state structure, which is determined by the supramolecular assembly and intermolecular interactions of the molecules. nih.govnih.govcolorbloomdyes.comthegoodscentscompany.com Computational methods, including lattice energy minimizations using force fields and quantum mechanical methods like DFT-d, are used to predict possible crystal structures by optimizing structures based on energy. nih.govnih.gov These studies can reveal details about hydrogen bond patterns, packing arrangements, and the influence of molecular structure on crystal packing. nih.govnih.gov For example, quantum mechanical calculations have been used to understand how the twisting of the biaryl fragment in this compound pigments affects color strength, suggesting that packing effects play a significant role in the observed color properties of different crystal structures. nih.govwikipedia.org Intermolecular interactions, such as π-π stacking and hydrogen bonding, are key factors influencing the formation of predefined packing motifs and the emergence of desirable properties in organic materials. wikipedia.orgnih.gov

Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling for Diarylide Yellows

Computational toxicology and Quantitative Structure-Activity Relationship (QSAR) modeling are employed to predict potential biological activities and environmental impacts of chemical compounds based on their molecular structures. Computational toxicology has been used to predict the potential mutagenesis and/or carcinogenesis of byproducts associated with the production of this compound pigments, such as PCB-11. nih.gov QSAR models are utilized in hazard and risk assessment frameworks. amazonaws.com While only a limited number of QSAR models are available for predicting chronic aquatic toxicity, ongoing research aims to enhance their predictive capacities. amazonaws.com Some this compound pigments, such as PY14 and PY83, have been included in screening criteria related to persistence, bioaccumulation, and toxicity (PBT) assessments, although analytical challenges have been noted. amazonaws.com QSAR modeling has been discussed in relation to this compound pigments as a method for predicting properties based on structural features. nih.gov

Performance and Stability Research on Diarylide Yellow Pigments

Photostability Mechanisms and Degradation Kinetics of Diarylide Yellows

The photostability of diarylide yellow pigments is a critical factor determining their suitability for applications subjected to light exposure. These pigments are generally recognized for having significantly reduced lightfastness, which is a primary reason they are typically not used in artistic paints canada.cacanada.ca. Under aerobic environmental conditions, this compound pigments are expected to undergo slow degradation in water, soil, and sediments publications.gc.ca.

Influence of Molecular Structure and Crystal Packing on Lightfastness

The lightfastness of this compound pigments is intrinsically linked to their molecular structure and how these molecules are arranged in the crystal lattice canada.caCurrent time information in Powiat rzeszowski, PL.. Although often depicted with an azo (-N=N-) linkage, crystallographic studies of related compounds suggest they predominantly exist as keto-hydrazide tautomers wikipedia.orgwikipedia.org. The specific crystal packing arrangements, such as the herring-bone or double herring-bone structures observed in Pigment Yellow 13 and 14, can influence the pigment's interaction with light and environmental elements, thereby affecting its stability researchgate.net.

Photo-induced Degradation Pathways under Environmental and Application Conditions

Photo-induced degradation of this compound pigments can occur when they are exposed to light in various environments and applications. Under aerobic conditions, these pigments are expected to degrade slowly publications.gc.ca. The degradation process is initiated by the absorption of light, leading to chemical transformations within the pigment molecule. While detailed specific pathways require further in-depth study, the general understanding is that light exposure facilitates the breakdown of the pigment structure.

Mechanisms of Color Fading in this compound Pigments

Color fading in this compound pigments is a direct result of their degradation upon exposure to light. The mechanisms responsible for this fading are tied to the photo-induced degradation pathways that modify the part of the molecule responsible for color (the chromophore). As the pigment degrades, its light absorption and reflection properties change, leading to a visible reduction in color intensity or an alteration of the hue. The inherent lower lightfastness of diarylide yellows makes them susceptible to fading in applications with significant light exposure canada.cacanada.ca.

Thermal Stability Research and Decomposition Product Analysis of Diarylide Yellows

Thermal stability is another vital characteristic for this compound pigments, particularly in applications involving elevated temperatures, such as the processing of plastics and certain printing techniques. Due to the potential formation of toxic decomposition products, this compound pigments are generally not recommended for use in polymers processed at temperatures exceeding 200°C researchgate.netartspectrum.com.auavient.com.

Investigation of Formation and Release of Aromatic Amines at Elevated Temperatures

A primary concern regarding the thermal stability of this compound pigments is the potential for the formation and subsequent release of aromatic amines when subjected to elevated temperatures Current time information in Powiat rzeszowski, PL.artspectrum.com.auresearchgate.netontosight.ai. Research indicates that processing temperatures above 200°C can induce the thermal decomposition of these pigments, leading to the liberation of aromatic amines researchgate.netartspectrum.com.auavient.comresearchgate.net. A notable example of an aromatic amine that can form at temperatures exceeding 200°C is 3,3'-dichlorobenzidine (B165656) artspectrum.com.auartspectrum.com.au. This decomposition process represents a significant limitation for their use in high-temperature applications researchgate.net.

Mechanistic Studies of Thermal Degradation Pathways

Mechanistic studies on the thermal degradation of this compound pigments aim to elucidate the chemical reactions that occur at elevated temperatures. Literature suggests that this compound and orange pigments can decompose into monoazo species at temperatures above 200°C nih.gov. This decomposition involves the cleavage of chemical bonds within the pigment molecule. Thermogravimetric analysis (TGA) has demonstrated that the decomposition of this compound can commence above 100°C, suggesting that degradation can occur at temperatures below the commonly cited 200°C threshold, depending on the specific pigment and conditions nih.gov. The resulting decomposition products, such as monoazo species, may possess different properties, including increased solubility in organic solvents compared to the original diarylide pigments nih.gov. The observed color change upon heating is attributed to a combination of pigment dissolution and its thermal decomposition nih.gov.

Thermal stability data can vary among different this compound pigments. For instance, Pigment Yellow 83 has a reported melting point range of 380°C to 400°C ontosight.ai and a decomposition temperature of 300°C (for the pigment itself) solidflow.it. Pigment Yellow 17 shows a heat stability of 199°C in both paint and HDPE applications pigments.com. Pigment Yellow 12 has a melting point of 320°C wikipedia.org. In comparative studies, Pigment Yellow 73 exhibits heat resistance up to 180°C, Pigment Yellow 74 up to 200°C, and Pigment Yellow 83 up to 220°C, with the superior heat resistance of PY83 linked to its halogenated structure .

The following table presents some reported thermal stability data for selected this compound pigments:

| Pigment Name | CAS Number | Melting Point (°C) | Decomposition Temperature (°C) | Heat Resistance (°C) (Application Dependent) |

| Pigment Yellow 12 | 6358-85-6 | 320 wikipedia.org | >100 nih.gov, >200 nih.gov | - |

| Pigment Yellow 13 | 5102-83-0 | - | >200 researchgate.net | - |

| Pigment Yellow 14 | 5468-75-7 | - | >200 researchgate.net | - |

| Pigment Yellow 17 | 4531-49-1 | - | - | 199 (Paint, HDPE) pigments.com |

| Pigment Yellow 73 | 13515-40-7 | - | - | Up to 180 |

| Pigment Yellow 74 | 6358-31-2 | - | - | Up to 200 |

| Pigment Yellow 83 | 5567-15-7 | 380-400 ontosight.ai | 300 (pigment) solidflow.it, >200 artspectrum.com.au | Up to 220 |

Note: Melting and decomposition temperatures can be influenced by impurities and additives in commercial pigment formulations publications.gc.ca. Heat resistance values are often application-specific and can vary based on the matrix in which the pigment is dispersed.

Research on Pigment-Polymer Interactions and Their Impact on Application Performance

Studies have investigated the compatibility of pigments with crystalline polymers, noting that some pigments may interact with the polymer in ways that lead to unexpected effects lboro.ac.uklboro.ac.uk. The solubility of this compound pigments in certain organic vehicles, such as mineral oils used in offset printing inks, can lead to recrystallization, impacting the pigment's performance and the rheological properties of the ink wiley-vch.de. This effect is dependent on both the processing temperature and the duration of exposure to heat wiley-vch.de.

Furthermore, the decomposition of diarylide pigments at elevated temperatures, typically above 100°C, can lead to the formation of more soluble colorants nih.gov. This decomposition has been observed in studies related to plastic recycling, where dissolved diarylide pigments contribute to the coloring of recycled polymers nih.gov. UV-Vis spectroscopy has shown shifts in absorption peaks for heated this compound solutions, validating structural changes upon heating nih.gov. The extent of yellowing in such processes is influenced by pigment loading and heating time, suggesting that the phenomenon involves both pigment dissolution and decomposition nih.gov.

Rheological Properties of this compound Dispersions and Formulations

The rheological properties of this compound pigment dispersions and formulations are critical for their processing and application performance, particularly in areas like printing inks and coatings researchgate.netgoogle.comgoogle.com. The flow and handling characteristics of these dispersions are influenced by factors such as pigment concentration, particle size distribution, and the presence of additives like dispersants researchgate.netgoogle.com.

Research has explored the use of rheology modifiers to improve the fluidity of non-aqueous diarylide pigment dispersions google.comgoogle.com. These modifiers, which can be derived from monoarylide or this compound pigments, are incorporated into the dispersion to enhance processing characteristics in applications like printing inks, paints, and plastics google.com.

Studies on the development of new dispersants, such as styrene-maleic anhydride (B1165640) (SMA) esters, for waterborne coatings and inks have evaluated their impact on the rheological properties of this compound dispersions pcimag.com. Different dispersants can lead to marked differences in dispersion viscosities pcimag.com. For example, in one study, various SMA esters were used to create Pigment Yellow 13 dispersions at a 37% pigment loading pcimag.com. The viscosities of these dispersions varied significantly depending on the specific ester used pcimag.com.

| Dispersant Type | Relative Dispersion Viscosity | Pseudoplastic Character |

|---|---|---|

| NTX 7636 | Moderate | Moderate |

| NTX 7638 | Moderate | Moderate |

| NTX 7639 | Substantially Lower | Low |

| NTX 7643 | Much Lower | Moderate |

Note: Data is illustrative and based on findings from a study on SMA esters as dispersants for Pigment Yellow 13 at 37% loading. pcimag.com

Optimizing the rheology of ink formulations containing this compound pigments is crucial for avoiding problems associated with jetting processes in inkjet printing researchgate.net. The ratio of pigment to resin can significantly impact the stability and rheological range of dispersions for such applications researchgate.net.

Surface Modification Strategies for Enhanced Pigment Performance

Surface modification is a key strategy employed to enhance the performance of this compound pigments, primarily by improving their dispersibility, stability, and interactions within various application media researchgate.netcabotcorp.com. Modifying the pigment surface can lead to better compatibility with the surrounding matrix, whether it is a polymer, solvent, or aqueous vehicle lboro.ac.ukcabotcorp.com.

Recent studies emphasize optimizing the dispersibility of this compound pigments, such as Pigment Yellow 73, through surface modifications to make them competitive with high-performance pigments like Pigment Yellow 83 . Surface modification techniques can involve attaching functional groups to the pigment surface, which can impart desired physiochemical properties cabotcorp.com. For water-based applications, attaching ionic and/or ionizable groups to the surface can eliminate the need for conventional dispersants and lead to stable pigment dispersions with favorable characteristics like high surface tension, low viscosity, small particle size, and reliable long-term stability cabotcorp.com.

Research on surface modification of other pigment types, such as copper (II) phthalocyanine, provides insights into the potential benefits for diarylide yellows mdpi.com. Modifying the surface can increase the Zeta potential of pigment particles, indicating improved stability and electrophoretic properties in non-polar media mdpi.com. This is achieved by successfully coating the pigment particles with modifying agents mdpi.com.

Surface modification can also influence the mechanical properties of formulations containing pigments. Studies have shown that the physical incorporation of modified pigments can slightly enhance the mechanical properties of painted films researchgate.net.

Environmental Fate and Ecotoxicological Research of Diarylide Yellows

Environmental Persistence and Degradation Pathways of Diarylide Yellows

The environmental persistence of diarylide yellow pigments is influenced by their physical and chemical properties, such as very low water solubility and particulate nature. publications.gc.cacanada.ca Experimental data suggest that these pigments degrade slowly in environmental matrices under aerobic conditions. publications.gc.cacanada.ca

Biodegradation Studies in Aquatic, Soil, and Sediment Environments under Aerobic and Anaerobic Conditions

Studies indicate that this compound pigments are expected to degrade slowly in water, soil, and sediments under aerobic conditions. publications.gc.cacanada.ca While specific detailed biodegradation studies on diarylide yellows in aquatic, soil, and sediment environments under both aerobic and anaerobic conditions were not extensively detailed in the search results, research on the biodegradation of other persistent organic pollutants, such as PCBs and azo dyes, provides context for the complexities involved. For instance, anaerobic dehalogenation can be an important process for highly chlorinated compounds in aquatic sediments, followed by aerobic degradation of the less chlorinated products. researchgate.net However, this compound pigments are generally considered not readily biodegradable. oecd.org The low bioavailability of this compound pigments likely contributes to their limited biodegradation. publications.gc.cacanada.ca

Photo-degradation Mechanisms in Aqueous and Solid Matrices

Experimental data on the photodegradation of this compound pigments in air are limited. publications.gc.ca However, predictions using models suggest relatively short half-lives (1.7–4.9 hours) based on indirect reactions with hydroxyl radicals in air. publications.gc.ca This is consistent with their generally reduced light-fastness, which is why they are typically not used in artists' colors. publications.gc.ca While specific mechanisms for this compound photodegradation in aqueous and solid matrices were not extensively detailed, studies on the photodegradation of other dyes in these media highlight the potential for photocatalytic degradation in the presence of catalysts like titanium dioxide under UV irradiation in aqueous solutions. proquest.com Photodegradation can also occur in solid matrices, although the degradation rate might be lower compared to aqueous solutions due to diffusion limitations. mpg.de

Electrochemical Behavior and Degradation Pathways in Environmental Systems

Identification and Fate of Chemical Transformation Products in the Environment

A key concern regarding the environmental fate of this compound pigments is their potential to degrade under certain conditions to release 3,3'-dichlorobenzidine (B165656) (DCB). wikipedia.org DCB is a known carcinogen and is listed in the U.S. EPA's Toxics Release Inventory. wikipedia.org There is also evidence suggesting that the use of this compound pigments can introduce PCB 11 (3,3'-dichlorobiphenyl) into the environment, which is structurally similar to DCB and is considered a persistent environmental pollutant associated with modern pigment manufacturing. wikipedia.orgresearchgate.net PCB-11 can enter aquatic ecosystems through industrial discharge and its chemical stability contributes to its environmental persistence and bioaccumulation. researchgate.net The fate of other potential transformation products of diarylide yellows in the environment would depend on their specific chemical structures and properties.

Environmental Transport and Distribution of Diarylide Yellows

The environmental transport and distribution of this compound pigments are primarily influenced by their physical and chemical properties, particularly their low water solubility and particulate nature. publications.gc.cacanada.ca

Adsorption and Desorption Mechanisms on Environmental Sorbents (e.g., soil, sediment)

The physical and chemical properties and the particulate nature of this compound pigments suggest that soil and sediments are the major environmental media to which they partition. publications.gc.cacanada.ca Their very low solubility in both water and octanol (B41247) indicates a tendency to adsorb onto solid matrices. canada.ca Studies on the adsorption and desorption of other organic contaminants, such as pesticides and dyes, on soil and sediment highlight the importance of factors like soil organic carbon content, pH, and contact time in these processes. bajas.edu.iqresearchgate.net The strength of adsorption can significantly influence the mobility and bioavailability of chemicals in the environment. bajas.edu.iq While specific quantitative data on the adsorption and desorption mechanisms of individual this compound pigments were not detailed in the search results, their inherent properties suggest strong adsorption to soil and sediment particles, which would limit their mobility in aquatic and terrestrial environments. publications.gc.cacanada.ca This limited mobility contributes to their persistence in these compartments. canada.ca

Environmental Fate Modeling for Predicted Environmental Concentrations (PEC) in various compartments

This compound pigments typically exist as solid particles with very low solubility in both water and octanol canada.cacanada.ca. Their physical and chemical properties, particularly their particulate nature and low solubility, suggest that soil and sediments are the primary environmental compartments to which they partition canada.cacanada.ca. Fugacity modeling, a common approach for predicting the environmental distribution of chemicals, is considered not applicable for these pigments due to their "model-difficult" particulate character canada.ca.

Predicted Environmental Concentrations (PEC) for this compound pigments have been estimated based on industrial release scenarios. These estimations are used to evaluate potential exposure to these substances in the environment canada.ca. Predicted No-Effect Concentration (PNEC) values for relevant environmental compartments (soil, sediment, and water) are calculated using experimental critical toxicity values (CTVs) canada.ca. Risk quotient values (PEC/PNEC) calculated for soil, sediment, and water have been reported to be much lower than 1, suggesting that harm to organisms in these media is not expected canada.ca.

Experimental data indicate that this compound pigments are expected to degrade slowly in water, soil, and sediments under aerobic conditions canada.ca. The environmental persistence of these pigments in anoxic environments is an area of uncertainty, although the unique physical state and very low water solubility are expected to limit the availability of molecules for biotic reduction and thus limit the formation of degradation products publications.gc.ca.

Ecotoxicity Assessment of Diarylide Yellows and Their Metabolites

Empirical data are primarily considered for assessing the ecological effects of this compound pigments due to the high uncertainty associated with modeling their ecotoxicity canada.ca. Available studies indicate that this compound pigments are not expected to be harmful to aquatic, soil-dwelling, or sediment-dwelling organisms at low concentrations canada.ca.

While this compound pigments themselves exhibit low toxicity and limited bioavailability, their potential to degrade, particularly at elevated temperatures, into potentially harmful aromatic amines like 3,3'-dichlorobenzidine (DCB) is a consideration wikipedia.orgartspectrum.com.aupigments.com. However, investigations on structurally analogous diarylide azo pigments have shown that little to no azo cleavage occurs with this class of substances canada.ca.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., fish, daphnia, algae)

Acute and chronic aquatic toxicity studies have been conducted on this compound pigments canada.ca. Due to their very low water solubility, exposure of aquatic organisms to these pigments is expected to be low oecd.org. Studies have shown no effect at saturation in acute and chronic aquatic ecotoxicity tests where solvents were not used canada.ca. The acute LC50/EC50 values for fish and daphnia are reported to be above the water solubility limit oecd.org. Similarly, in algal tests, the ErC50s were also above the water solubility limit oecd.org.

While some algal studies reported effects on biomass, significant fluctuations were observed, and further testing indicated no effects at solubility oecd.org. The No Observed Effect Concentration (NOEC) in a daphnia chronic reproduction study was set at the water solubility limit as no effects were reported at the tested concentration oecd.org. No toxicity towards microorganisms was observed at the solubility limit oecd.org.

Data from aquatic toxicity studies are crucial for determining the environmental hazard classification of a chemical and for calculating Predicted No-Effect Concentrations (PNECs) for the aquatic environment chemsafetypro.commdpi.com.

Toxicity to Soil-Dwelling and Sediment-Dwelling Organisms

The physical and chemical properties of this compound pigments suggest that soil and sediments are major environmental compartments where these substances will be found canada.cacanada.ca. Due to their limited bioavailability, no effects were observed at high concentrations (e.g., 1000 mg/kg dry weight) in chronic soil and sediment toxicity studies canada.caoecd.org.

Reliable long-term studies on sediment-dwelling organisms (e.g., Lumbriculus variegatus) and earthworms (Eisenia fetida) exposed to this compound pigments (such as Pigment Yellow 12 and Pigment Yellow 83) have shown no statistically significant differences between test groups and controls at tested concentrations (e.g., 1000 mg/kg sediment dry weight or soil dry weight) oecd.org. The 28-day NOECs for mortality and biomass, and the 56-day NOECs for reproduction in earthworms, were 1000 mg/kg soil dry weight (nominal) oecd.org.

The potential toxicity to soil and sediment organisms is considered likely to be low, consistent with their low bioaccumulation potential and physical-chemical properties, although the lack of suitable whole organism toxicity data for some specific substances means this cannot always be definitively confirmed canada.ca.

Bioavailability and Bioaccumulation Potential in Environmental Organisms

This compound pigments are not expected to bioaccumulate significantly in organisms due to their physical and chemical properties, including their particulate nature, very low solubility in water and octanol, high molecular weight, and large molecular size canada.ca. Experimental data support this, showing low experimental log (Soct/Sw) values and very low experimental Bioconcentration Factor (BCF) values (less than or equal to 6.2 L/kg), indicating a low bioaccumulation potential in aquatic organisms canada.ca.

Impact on Aquatic and Terrestrial Ecosystems and Food Chains

Based on the available ecological information, including low predicted environmental concentrations and low observed toxicity, this compound pigments are not expected to cause immediate or long-term harmful effects on the environment or its biological diversity canada.cacanada.ca. The calculated risk quotient values (PEC/PNEC) being much lower than 1 for water, soil, and sediment compartments indicate that harm to organisms in these media is not expected canada.ca.

While this compound pigments themselves have low bioaccumulation potential, the inadvertent production of polychlorinated biphenyls (PCBs) during their manufacturing process introduces substances known to be persistent, bioaccumulative, and toxic, which can enter and move up the food chain wa.govwa.gov. PCBs are ubiquitous in the environment and are found in animals throughout the food chain wa.gov. Observed tissue concentrations of PCBs in organisms can result from bioaccumulation up the food chain and from sediment exposures wa.gov.

The interlinking of terrestrial and aquatic food webs means that contaminants in one ecosystem can potentially impact the other omicsonline.org. However, the direct impact of this compound pigments themselves on aquatic and terrestrial ecosystems and food chains is considered low due to their limited bioavailability and low toxicity canada.cacanada.caoecd.org.

Inadvertent Production and Environmental Significance of Polychlorinated Biphenyls (PCBs) in this compound Manufacturing

The production of this compound pigments can inadvertently generate trace amounts of polychlorinated biphenyls (PCBs), particularly PCB 11 (3,3'-dichlorobiphenyl) wa.govchesapeakebay.netresearchgate.netnih.gov. This occurs during manufacturing processes that involve chlorinated compounds, either as reactants or solvents, leading to side reactions that form PCBs acs.org.

Although the intentional manufacture of PCBs has been banned in many parts of the world, their inadvertent generation during certain chemical production processes, including pigment manufacturing, continues to be a source of environmental contamination researchgate.netnih.gov. Regulatory schemes often allow inadvertent PCB production below certain concentration limits (e.g., less than 25 mg/kg with a 50 mg/kg maximum in the United States) researchgate.netacs.org.

PCB 11, a congener not typically found in technical PCB mixtures like Aroclors, has been identified as a significant impurity in many organic pigments, notably this compound researchgate.netresearchgate.net. The use of consumer products containing these pigments can result in the dispersion of PCB 11 into the environment acs.orgacs.org. PCB 11 has been detected in various environmental compartments globally, including air, water, sediment, soil, and biota researchgate.netresearchgate.net.

Data Tables

| Environmental Compartment | Predicted Environmental Concentration (PEC) | Predicted No-Effect Concentration (PNEC) | Risk Quotient (PEC/PNEC) | Expected Harm to Organisms |

| Water | Estimated based on industrial release | Calculated from experimental CTVs | Much lower than 1 | Not expected |

| Soil | Estimated based on industrial release | Calculated from experimental CTVs | Much lower than 1 | Not expected |

| Sediment | Estimated based on industrial release | Calculated from experimental CTVs | Much lower than 1 | Not expected |

PCB 11 as a Byproduct: Formation, Distribution, and Environmental Levels

PCB 11 is a non-Aroclor PCB congener that is not a significant component of the commercial Aroclor mixtures that were banned. paint.orgnau.edu Its presence in the environment has been linked to its inadvertent formation during the manufacturing process of certain organic pigments, with this compound pigments being a principal source. paint.orgnau.eduresearchgate.net The formation of PCB 11 is believed to occur during the "diazotization" stage in the synthesis of diarylide pigments, where the starting material 3,3'-dichlorobenzidine can break down to form PCB 11, which is then retained in the final pigment. srrttf.orgwikipedia.org

Studies have detected PCB 11 in a variety of commercial paint pigments and consumer products, including printed paper, cardboard, magazines, plastic bags, and textiles. nau.eduresearchgate.netfoodpackagingforum.org The concentrations of PCB 11 in these products can vary. For instance, yellow printed parts of clothing have shown significantly higher concentrations of PCB 11 compared to black printed parts. foodpackagingforum.org

Once released into the environment through the use and disposal of pigmented products, PCB 11 has been detected in various environmental matrices globally, including ambient air, wastewater, stormwater, surface waters, snow, ice, sediment, soil, plants, animals, and even humans. researchgate.netnih.govacs.org Its widespread presence suggests ubiquitous environmental sources. nau.edu

Research in specific locations has highlighted the contribution of diarylide pigments to environmental PCB 11 levels. For example, PCB 11 has been found in the New York/New Jersey Harbor and the Delaware River, with its presence attributed to the inadvertent generation in diarylide pigment manufacturing and subsequent release from consumer goods. paint.orgnau.edu Despite the absence of known diarylide pigment manufacturers in the Delaware River watershed, PCB 11 loads have been observed to exceed the total maximum daily load (TMDL) for the sum of PCBs, suggesting diffuse sources like pigmented products. nau.edu

Estimates of the total inadvertent generation of PCB 11 from diarylide pigments vary. One estimate suggested a global inadvertent generation of PCB 11 from diarylide pigments at 0.15 metric tons in 2006, based on a corrected estimate of global pigment production. paint.org Another estimate from 2006, using an estimated PCB-11 content of 38 ppb in this compound pigments, calculated a worldwide production of 1.5 tons of PCB 11 via this route. nau.edunih.gov

While diarylide pigments are considered a significant source, other potential sources of PCB 11 in the environment, such as incineration, photochemical dechlorination of higher-level PCB congeners, and other non-pigment containing products, have also been considered. paint.org However, studies examining the ratios of PCB 11 to other PCB congeners, like PCB-4, in locations with known dechlorination activity suggest that dechlorination of higher-level congeners may not be a significant source of PCB 11 in certain urban waterways, further supporting the role of pigments. paint.orgnau.edu

Data on PCB 11 concentrations in various environmental compartments illustrate its distribution.

| Environmental Matrix | Location | Concentration Range (approximate) | Citation |

| Air | Urban Chicago, USA | 24 pg/m³ (annual mean) | researchgate.net |

| Surface Water | New York/New Jersey Harbor, USA | Varied | paint.org |

| Surface Water | Delaware River, USA | Varied | paint.orgnau.edu |

| Consumer Goods (Paper/Cardboard) | Various Countries | 0.27 to 86 ppb | acs.org |

| Consumer Goods (Clothing) | Various Countries | Detected (higher in yellow areas) | foodpackagingforum.org |

Regulatory Implications of Inadvertent PCB Formation in Pigments

The inadvertent formation of PCBs, including PCB 11, in pigment manufacturing has significant regulatory implications. Although intentional PCB production is banned, regulations in many jurisdictions, such as those under the U.S. Toxic Substances Control Act (TSCA), permit the inadvertent generation of PCBs in excluded manufacturing processes, provided certain concentration limits are met. paint.orgepa.govrutgers.edu In the United States, the limit for inadvertently generated PCBs in products is typically an annual average of less than 25 parts per million (ppm) and a maximum of 50 ppm. paint.orgepa.govsrrttf.org Releases to ambient air and water also have specified limits. srrttf.org